4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions, followed by chlorination and cyclization . Another approach includes the use of 2-chloropyrimidine derivatives, which undergo nucleophilic substitution with thiophenol derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thienopyrimidines.
Scientific Research Applications
4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biochemical pathways, leading to the desired biological effect . For example, its anticancer activity may be due to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H9ClN2S |
---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
4-chloro-2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN2S/c13-11-9-6-16-7-10(9)14-12(15-11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
LZOIRRDENLRZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1)N=C(N=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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